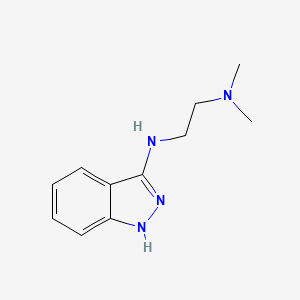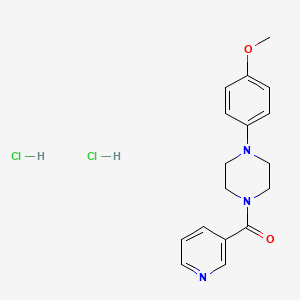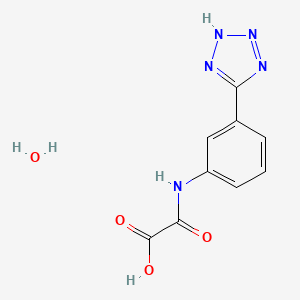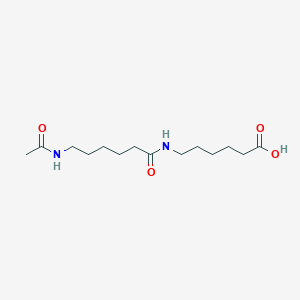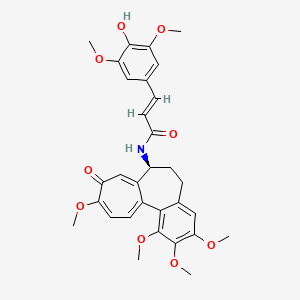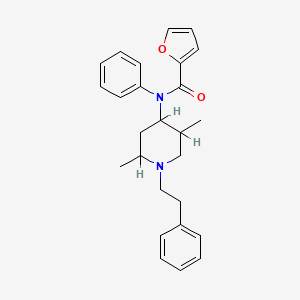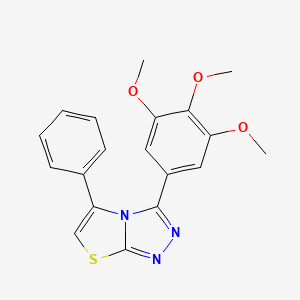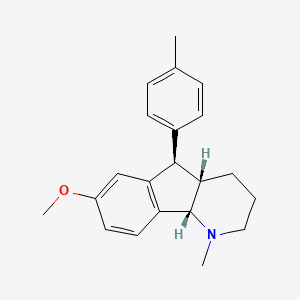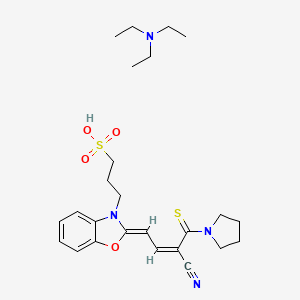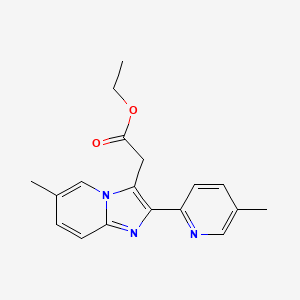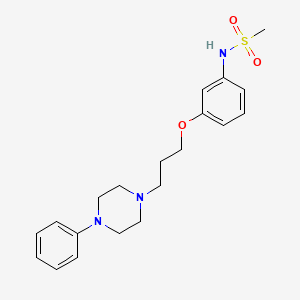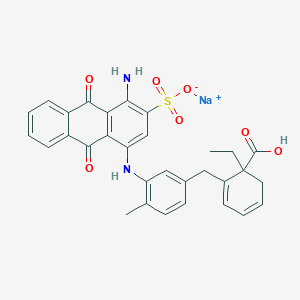
Sodium 1-ethyl 2-((3-((4-amino-9,10-dihydro-9,10-dioxo-3-sulphonato-1-anthryl)amino)-p-tolyl)methyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 1-ethyl 2-((3-((4-amino-9,10-dihydro-9,10-dioxo-3-sulphonato-1-anthryl)amino)-p-tolyl)methyl)benzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes an anthryl group, a benzoate group, and a sulfonate group, among others.
Vorbereitungsmethoden
The synthesis of Sodium 1-ethyl 2-((3-((4-amino-9,10-dihydro-9,10-dioxo-3-sulphonato-1-anthryl)amino)-p-tolyl)methyl)benzoate involves multiple steps, including the formation of intermediate compounds. The synthetic route typically includes:
Formation of the anthryl intermediate: This step involves the reaction of anthracene with suitable reagents to introduce the sulfonate and amino groups.
Coupling with the benzoate group: The intermediate is then coupled with a benzoate derivative under specific reaction conditions to form the final compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Sodium 1-ethyl 2-((3-((4-amino-9,10-dihydro-9,10-dioxo-3-sulphonato-1-anthryl)amino)-p-tolyl)methyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The amino and sulfonate groups can undergo substitution reactions with suitable electrophiles or nucleophiles. Common reagents used in these reactions include potassium permanganate (oxidation), sodium borohydride (reduction), and various halogenating agents (substitution).
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for studying biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of Sodium 1-ethyl 2-((3-((4-amino-9,10-dihydro-9,10-dioxo-3-sulphonato-1-anthryl)amino)-p-tolyl)methyl)benzoate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes, modulation of signaling pathways, and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, Sodium 1-ethyl 2-((3-((4-amino-9,10-dihydro-9,10-dioxo-3-sulphonato-1-anthryl)amino)-p-tolyl)methyl)benzoate stands out due to its unique combination of functional groups. Similar compounds include:
- This compound
- Trisodium 4-[(4-amino-9,10-dihydro-9,10-dioxo-3-sulphonato-1-anthryl)amino]-6-[(2,5,6-trichloropyrimidin-4-yl)amino]benzene-1,3-disulphonate
These compounds share similar structural features but differ in their specific functional groups and overall molecular architecture, leading to variations in their chemical and biological properties.
Eigenschaften
CAS-Nummer |
93942-77-9 |
|---|---|
Molekularformel |
C31H27N2NaO7S |
Molekulargewicht |
594.6 g/mol |
IUPAC-Name |
sodium;1-amino-4-[5-[(6-carboxy-6-ethylcyclohexa-1,3-dien-1-yl)methyl]-2-methylanilino]-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C31H28N2O7S.Na/c1-3-31(30(36)37)13-7-6-8-19(31)14-18-12-11-17(2)22(15-18)33-23-16-24(41(38,39)40)27(32)26-25(23)28(34)20-9-4-5-10-21(20)29(26)35;/h4-12,15-16,33H,3,13-14,32H2,1-2H3,(H,36,37)(H,38,39,40);/q;+1/p-1 |
InChI-Schlüssel |
FJAHOYDVKNJXFW-UHFFFAOYSA-M |
Kanonische SMILES |
CCC1(CC=CC=C1CC2=CC(=C(C=C2)C)NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)[O-])C(=O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


